Bis(2-hydroxyethyl)aminoadamantane hydrochloride
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Overview
Description
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C14H26ClNO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the hydroxyethylamino group. One common method involves the reduction of adamantane derivatives followed by functionalization with hydroxyethylamine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards. The production process may include multiple steps of purification and quality control to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique structural properties and potential biological activity.
Materials Science: The compound’s rigid adamantane core makes it useful in the synthesis of advanced materials with high thermal stability and mechanical strength.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and polymers
Mechanism of Action
The mechanism of action of 2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The adamantane core provides structural stability, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Another adamantane derivative with a primary amine group.
2-adamantanone: A ketone derivative of adamantane.
1-adamantanol: An alcohol derivative of adamantane.
Uniqueness
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride is unique due to its combination of the adamantane core with the hydroxyethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
23479-45-0 |
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Molecular Formula |
C14H26ClNO2 |
Molecular Weight |
275.81 g/mol |
IUPAC Name |
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,16-17H,1-10H2;1H |
InChI Key |
BRHWDUPLRLPVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCO)CCO.Cl |
Origin of Product |
United States |
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